5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate
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Overview
Description
5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate typically involves the condensation of 2-aminopyridine with a suitable nitro-substituted benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the benzimidazole ring. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their pharmacological properties.
Benzimidazole derivatives: These compounds are known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H10N4O6S |
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Molecular Weight |
338.30 g/mol |
IUPAC Name |
6-nitro-2-pyridin-3-yl-1H-benzimidazole;sulfuric acid |
InChI |
InChI=1S/C12H8N4O2.H2O4S/c17-16(18)9-3-4-10-11(6-9)15-12(14-10)8-2-1-5-13-7-8;1-5(2,3)4/h1-7H,(H,14,15);(H2,1,2,3,4) |
InChI Key |
CSMRWGOASXLUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
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